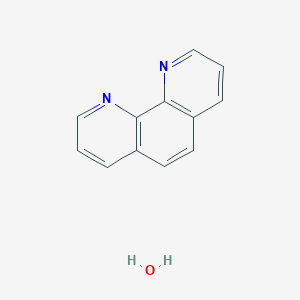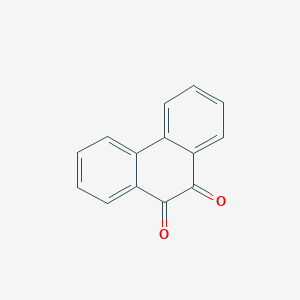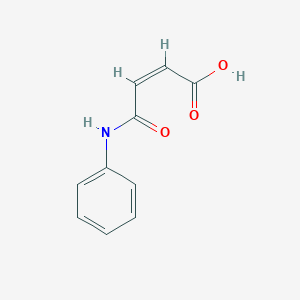
(2E,6Z)-6,7-Dideuterionona-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6Z)-6,7-Dideuterionona-2,6-dienal is a deuterated analog of nona-2,6-dienal, a compound known for its distinct aroma and presence in various natural products. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-6,7-Dideuterionona-2,6-dienal typically involves the use of deuterated reagents to introduce deuterium atoms at the desired positions. One common method is the Pd-catalyzed cross-coupling reaction, which allows for the selective formation of conjugated dienes . This method ensures high stereoselectivity and yield, making it suitable for producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pd-catalyzed cross-coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6Z)-6,7-Dideuterionona-2,6-dienal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
(2E,6Z)-6,7-Dideuterionona-2,6-dienal has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (2E,6Z)-6,7-Dideuterionona-2,6-dienal involves its interaction with molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to unique biological effects. The specific pathways involved depend on the context of its application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,6Z)-Nona-2,6-dienal: The non-deuterated analog with similar chemical properties but different isotope effects.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another related compound with additional conjugated double bonds, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2E,6Z)-6,7-Dideuterionona-2,6-dienal lies in its deuterium atoms, which provide distinct isotope effects that can be leveraged in various scientific and industrial applications. These effects can lead to differences in reaction rates, binding affinities, and metabolic pathways compared to non-deuterated analogs.
Propriétés
IUPAC Name |
(2E,6Z)-6,7-dideuterionona-2,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-YYNJGWFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC/C=C/C=O)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














